(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
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Overview
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GIRK1/2 Potassium Channel Activators
This compound has been identified as a potent and selective G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Treatment of Lung Carcinoma
The compound has shown potential in the treatment of lung cancer. It has been found to inhibit the growth of the lung carcinoma cell line (A549) .
Production of Pharmaceuticals
Furan derivatives, such as this compound, are used in the production of various pharmaceuticals .
Production of Resin
Furan derivatives are also used in the production of resin .
Production of Agrochemicals
These compounds are used in the production of agrochemicals .
Production of Lacquers
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cells, including neurons and cardiac myocytes.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change, which opens the channel and allows potassium ions to flow through. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability.
properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-18-15(20(25)23-5-8-28-9-6-23)11-16(17-3-2-7-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,7,11,14H,4-6,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRMWBRDXHKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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